Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy-
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Overview
Description
Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- is an organic compound with the molecular formula C11H10. It is a bicyclic hydrocarbon with a unique structure that includes multiple double bonds, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated bicyclic compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated bicyclic compounds
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene
- Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene-2-carboxylic acid
- Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene-2-carbonyl chloride
Uniqueness
Bicyclo(4.4.1)undeca-1,3,5,7,9-pentaene, 2-methoxy- stands out due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and modify its chemical properties, making it distinct from other similar bicyclic compounds .
Properties
CAS No. |
58853-55-7 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methoxybicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H12O/c1-13-12-8-4-6-10-5-2-3-7-11(12)9-10/h2-8H,9H2,1H3 |
InChI Key |
DDBQPACEJITMHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC=CC=C1C2 |
Origin of Product |
United States |
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